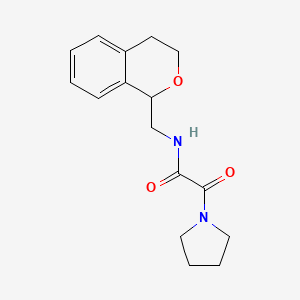![molecular formula C11H11BrO2S2 B12486278 S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate CAS No. 1861-48-9](/img/structure/B12486278.png)
S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone is an organic compound that contains a bromophenyl group and a thioester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone typically involves the reaction of 4-bromobenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioacetal. This intermediate is then oxidized to yield the desired thioester compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The bromophenyl group may also contribute to its activity by interacting with hydrophobic regions of proteins or membranes.
Comparación Con Compuestos Similares
1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone can be compared with other similar compounds, such as:
4-bromobenzaldehyde: A precursor in the synthesis of the compound.
4-bromophenylacetic acid: Another bromophenyl-containing compound with different reactivity and applications.
4-bromophenylthioacetic acid: A related thioester compound with similar reactivity but different biological activity. The uniqueness of 1-(4-bromophenyl)-2-[(ethoxymethanethioyl)sulfanyl]ethanone lies in its combination of a bromophenyl group and a thioester functional group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1861-48-9 |
|---|---|
Fórmula molecular |
C11H11BrO2S2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
O-ethyl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C11H11BrO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |
Clave InChI |
WCILALVNENAVPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SCC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486202.png)

![4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![4-[(E)-morpholin-4-yldiazenyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzenesulfonamide](/img/structure/B12486221.png)
![2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B12486222.png)
![N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12486231.png)

![(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
![ethyl 2-({[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12486242.png)

![3-[(4-chlorophenyl)carbonyl]-6,8-difluoroquinolin-4(1H)-one](/img/structure/B12486255.png)
![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12486271.png)
